molecular formula C22H30N4O4 B2941043 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2034607-94-6

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2941043
CAS No.: 2034607-94-6
M. Wt: 414.506
InChI Key: ORSLVGYINIPCTE-UHFFFAOYSA-N
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Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a piperidine core substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) group and a phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety. This compound belongs to a class of molecules designed to modulate biological targets through dual hydrogen-bonding interactions facilitated by its amide and heterocyclic substituents.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c27-20-5-2-9-26(20)18-4-1-3-17(13-18)24-22(29)21(28)23-14-16-6-10-25(11-7-16)19-8-12-30-15-19/h1,3-4,13,16,19H,2,5-12,14-15H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSLVGYINIPCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-3-yl piperidine and 2-oxopyrrolidine intermediates. These intermediates are then coupled using a diamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms .

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound : N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide C23H29N5O4* ~451.5* - Oxolan-3-yl (tetrahydrofuran) on piperidine
- 2-Oxopyrrolidin-1-yl on phenyl
Hypothesized enhanced solubility due to oxolan’s oxygen atom; potential protease inhibition N/A
BG13960 () C24H29N5O3 435.52 - Pyridin-4-yl on piperidine
- 2-Oxopyrrolidin-1-yl on phenyl
Undisclosed activity; pyridinyl may enhance lipophilicity and metal coordination
N-[[1-[(2-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]oxamide () C23H26F3N3O3S 481.53 - 2-Methylsulfanylphenyl on piperidine
- Trifluoromethoxy on phenyl
High metabolic stability due to trifluoromethoxy’s electron-withdrawing effects
N1-(3-Fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide () C24H28FN5O2 437.51 - Fluoro and methyl on phenyl
- Indoline moiety on piperidine
Potential CNS penetration due to indoline’s planar structure

*Calculated based on structural analysis.

Key Findings from Structural Analysis:

Substituent Impact on Solubility :

  • The oxolan-3-yl group in the target compound introduces an oxygen atom, likely improving aqueous solubility compared to BG13960’s pyridin-4-yl substituent, which increases lipophilicity .
  • The trifluoromethoxy group in ’s analog enhances metabolic stability but reduces solubility due to its hydrophobic nature .

Binding Interactions: The 2-oxopyrrolidin-1-yl group (common in the target compound and BG13960) may act as a hydrogen-bond acceptor, favoring interactions with protease active sites .

Pharmacokinetic Properties :

  • Methylsulfanyl and trifluoromethoxy groups () contribute to prolonged half-lives by resisting oxidative metabolism .
  • Fluoro substituents () enhance membrane permeability, a critical factor for CNS-targeted drugs .

Research Implications and Gaps

While the target compound’s exact biological profile remains uncharacterized in the provided evidence, its structural features align with trends observed in protease inhibitors and antiviral agents. Further studies should prioritize synthesizing the compound and evaluating its binding affinity, solubility, and metabolic stability relative to the analogs discussed.

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Piperidine Ring : A six-membered ring containing nitrogen, known for its role in pharmacological activity.
  • Oxolane Ring : A five-membered cyclic ether contributing to the compound's chemical reactivity.
  • Ethanediamide Group : This functional group enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate various signaling pathways, leading to diverse biological effects. Notably, it has been investigated for its potential as a ligand in receptor studies, which could elucidate its role in cellular signaling and therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have demonstrated that certain derivatives do not exhibit significant cytotoxicity towards normal cell lines while maintaining efficacy against cancerous cells. The following table summarizes the cytotoxic effects observed in various studies:

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
Compound A1009289
Compound B2006873
Compound C509697

Note: The viability percentages indicate metabolic activity relative to control groups.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Antimicrobial Efficacy : A study comparing various oxadiazole derivatives found that compounds similar to this compound showed enhanced activity against Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Research has indicated that the presence of specific functional groups in the molecular structure significantly influences the binding affinity and selectivity towards biological targets, thereby affecting overall biological activity .
  • Therapeutic Applications : Investigations into the analgesic and anti-inflammatory properties have highlighted the compound's potential use in pain management therapies .

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